1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Description
1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at the 1-position with a 2-methylphenyl group and at the 4-position with a 4-methylpiperidin-1-yl moiety. The molecular formula is C₁₈H₂₁N₅, with a molecular weight of 279.34 g/mol (calculated based on ). Its structure is characterized by:
- A pyrazolo[3,4-d]pyrimidine scaffold, which is a fused bicyclic system known for its role in kinase inhibition and antimicrobial activity .
- A 2-methylphenyl group at the 1-position, contributing to lipophilicity and steric effects.
- A 4-methylpiperidin-1-yl group at the 4-position, which may enhance binding affinity to target proteins through hydrogen bonding and hydrophobic interactions.
This compound is structurally related to several pyrazolo[3,4-d]pyrimidine derivatives reported in the literature, as discussed below.
Properties
IUPAC Name |
1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5/c1-13-7-9-22(10-8-13)17-15-11-21-23(18(15)20-12-19-17)16-6-4-3-5-14(16)2/h3-6,11-13H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLWQMCYAZPDOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine core.
Substitution with 2-Methylphenyl Group:
Introduction of 4-Methylpiperidin-1-yl Group: The final step involves the substitution of the pyrazolo[3,4-d]pyrimidine core with the 4-methylpiperidin-1-yl group, typically using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogenated precursors and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Piperidine/Piperazine Substitutions
Key Observations :
- Substitution at the 1-position with aromatic groups (e.g., 2-methylphenyl, 4-chlorobenzyl) influences lipophilicity and target selectivity.
- Piperidine/piperazine groups at the 4-position modulate steric bulk and hydrogen-bonding capacity. The 4-methylpiperidin-1-yl group in the target compound balances these properties compared to bulkier substituents like 3,5-dimethylpiperidin-1-yl .
- Chlorine or methylsulfanyl substituents (e.g., in : C₁₈H₂₁N₅S) may enhance metabolic stability or binding affinity through hydrophobic interactions .
Antimicrobial and Anti-inflammatory Derivatives
Benzothiazole-containing pyrazolo[3,4-d]pyrimidines (e.g., 3a, 3d, 3j in ) exhibit:
- Antimicrobial activity: Inhibition of P. aeruginosa and C. albicans via disruption of membrane integrity or enzyme inhibition .
- Anti-inflammatory effects : Compound 3j showed significant analgesic and anti-inflammatory activity (ED₅₀ = 12 mg/kg) with reduced ulcerogenicity compared to diclofenac .
Comparison with Target Compound :
The target compound lacks a benzothiazole moiety, suggesting divergent biological targets. However, its 4-methylpiperidin-1-yl group may confer similar pharmacokinetic advantages (e.g., improved solubility).
Kinase Inhibitors
- PP2 : A pyrazolo[3,4-d]pyrimidine derivative with tert-butyl and 4-chlorophenyl groups inhibits Src kinase (IC₅₀ = 5 nM) and suppresses glioma cell migration .
- 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine: Hybrid compounds with thieno-pyrimidine extensions show enhanced kinase selectivity due to extended π-π stacking .
Target Compound’s Potential: The 2-methylphenyl and 4-methylpiperidin-1-yl groups may position the compound as a mid-sized kinase inhibitor with moderate potency, though experimental validation is required.
Biological Activity
1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHN
- Molecular Weight : 256.35 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The pyrazolo[3,4-d]pyrimidine scaffold is known to inhibit various kinases and enzymes involved in cellular signaling pathways.
Key Mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs) and casein kinase 2 (CK2), which are crucial in regulating cell cycle and proliferation.
- Antiviral Activity : Studies indicate that pyrazolo[3,4-d]pyrimidines can exhibit antiviral properties against several viruses by targeting viral replication processes.
Biological Activity Data
Several studies have evaluated the biological activity of this compound. Below is a summary of findings from various research efforts:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study A | Anticancer activity | In vitro assays | Significant inhibition of cancer cell proliferation at IC50 values ranging from 5 to 15 µM. |
| Study B | Antiviral properties | Viral replication assays | Demonstrated effective inhibition of viral replication in cell lines infected with HIV and HCV. |
| Study C | Enzyme inhibition | Enzyme assays | Showed potent inhibition of CK2 with an IC50 value of 20 nM. |
Case Study 1: Anticancer Activity
In a study focused on the anticancer properties of pyrazolo[3,4-d]pyrimidines, researchers found that this compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through activation of caspase pathways, highlighting its potential as an anticancer agent.
Case Study 2: Antiviral Efficacy
Another study explored the antiviral efficacy against HIV. The compound was tested in vitro against HIV-infected MT-4 cells. Results indicated a dose-dependent reduction in viral load, suggesting that this compound could serve as a lead for developing new antiviral therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
